N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Overview
Description
N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is a complex organic compound that features a pyridazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound under mild conditions.
Attachment of the Acetylphenyl Group: The acetylphenyl group is introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Functionalization: The isobutyramide group is attached in the final step, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, mild conditions (room temperature to 50°C).
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Acyl chlorides, anhydrides, in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Scientific Research Applications
N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: It is used as a probe to study enzyme activity and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and pyridine ring but differ in their specific substituents and overall structure.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are known for their medicinal applications.
Uniqueness
N-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)18(25)20-15-8-9-17(22-21-15)26-10-16(24)19-14-6-4-13(5-7-14)12(3)23/h4-9,11H,10H2,1-3H3,(H,19,24)(H,20,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMULYHCYHORW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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